![molecular formula C14H9ClFNO3 B6409004 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261964-05-9](/img/structure/B6409004.png)
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid (2-CPCFB) is a carboxylic acid with a molecular formula of C9H6ClFNO3. It is a white powder with a molar mass of 231.57 g/mol and a melting point of 118-120 °C. 2-CPCFB is an important reagent used in organic synthesis and is also used in the preparation of various pharmaceuticals.
Scientific Research Applications
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and is also used in the preparation of various pharmaceuticals. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiophenes. In addition, 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is used in the synthesis of polymers, dyes, and other organic materials.
Mechanism of Action
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is an acid-catalyzed reaction that involves the formation of a carboxylate anion. The carboxylate anion is then protonated to form the desired product. The reaction is reversible and can be driven to completion by the addition of a strong acid, such as hydrochloric acid.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it has the ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is a useful reagent for laboratory experiments due to its high reactivity and solubility. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is a strong acid and can cause skin and eye irritation if handled improperly. In addition, it is highly flammable and should be handled with caution.
Future Directions
The potential applications of 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% are vast and there are numerous potential avenues for further research. Some of the potential future directions include the development of new methods for the synthesis of 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95%, the exploration of its potential applications in drug discovery, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential toxicological effects of 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% and its potential uses in the treatment of various diseases.
Synthesis Methods
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% can be prepared by the reaction of 4-chlorophenyl isocyanate with 5-fluorobenzoic acid in the presence of triethylamine. The reaction is carried out at room temperature in an inert atmosphere and yields the desired product in high yields.
properties
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-12-4-1-7(5-11(12)13(17)18)9-3-2-8(16)6-10(9)14(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGEACWZVPBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691586 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1261964-05-9 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.